

# Spectroscopic Profile of 2,3-Dichloro-4-hydroxybenzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 2,3-Dichloro-4-hydroxybenzaldehyde

Cat. No.: B099714

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2,3-Dichloro-4-hydroxybenzaldehyde**. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted values and data from structurally similar compounds to offer a robust analytical framework. The information herein is intended to support researchers in the identification, characterization, and quality control of **2,3-Dichloro-4-hydroxybenzaldehyde** and related compounds.

## Core Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **2,3-Dichloro-4-hydroxybenzaldehyde** based on the analysis of related molecules and established spectroscopic principles.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data (in DMSO- $d_6$ )

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aldehyde (-CHO)	9.5 - 10.5	Singlet	-
Aromatic (H-5)	7.5 - 7.8	Doublet	8.0 - 9.0
Aromatic (H-6)	7.0 - 7.3	Doublet	8.0 - 9.0
Hydroxyl (-OH)	10.0 - 11.0	Singlet (broad)	-

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data (in DMSO- $d_6$ )

Carbon Atom	Predicted Chemical Shift ( $\delta$ , ppm)
C=O (Aldehyde)	188 - 192
C-4 (C-OH)	155 - 160
C-2 (C-Cl)	130 - 135
C-3 (C-Cl)	125 - 130
C-1	128 - 132
C-5	130 - 135
C-6	115 - 120

Table 3: Key Infrared (IR) Absorption Bands

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
O-H Stretch (Phenolic)	3200 - 3600	Broad, Strong
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aldehyde)	2700 - 2900	Medium, often two bands
C=O Stretch (Aldehyde)	1670 - 1700	Strong
C=C Stretch (Aromatic)	1550 - 1600	Medium to Strong
C-O Stretch (Phenolic)	1200 - 1300	Strong
C-Cl Stretch	700 - 850	Strong

Table 4: Expected Mass Spectrometry Fragmentation

m/z	Interpretation
190/192/194	[M] <sup>+</sup> Molecular ion peak cluster (due to <sup>35</sup> Cl and <sup>37</sup> Cl isotopes)
189/191/193	[M-H] <sup>+</sup>
161/163/165	[M-CHO] <sup>+</sup>
126/128	[M-CHO-Cl] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited, providing a foundation for the acquisition of high-quality data for **2,3-Dichloro-4-hydroxybenzaldehyde**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and proton/carbon environments of the molecule.

Methodology:

- Sample Preparation:
  - Weigh approximately 10-20 mg of **2,3-Dichloro-4-hydroxybenzaldehyde**.
  - Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in a clean, dry NMR tube.
  - Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).
- Instrumentation:
  - A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
- <sup>1</sup>H NMR Data Acquisition:
  - Acquire the spectrum using a standard pulse sequence.
  - Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Data Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - Due to the low natural abundance of <sup>13</sup>C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decay (FID).
  - Phase and baseline correct the resulting spectrum.
  - Calibrate the chemical shifts relative to the TMS signal.
  - Integrate the signals in the <sup>1</sup>H NMR spectrum to determine the relative proton ratios.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
  - Place a small amount of the solid **2,3-Dichloro-4-hydroxybenzaldehyde** sample directly onto the ATR crystal.
  - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrumentation:
  - A standard FTIR spectrometer equipped with a single-reflection ATR accessory.
- Data Acquisition:
  - Collect a background spectrum of the empty, clean ATR crystal.
  - Collect the sample spectrum over a typical range of 4000-400  $\text{cm}^{-1}$ .
  - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- Data Processing:
  - The instrument software will automatically subtract the background spectrum from the sample spectrum.
  - Identify and label the characteristic absorption peaks corresponding to the functional groups.

## Mass Spectrometry (MS)

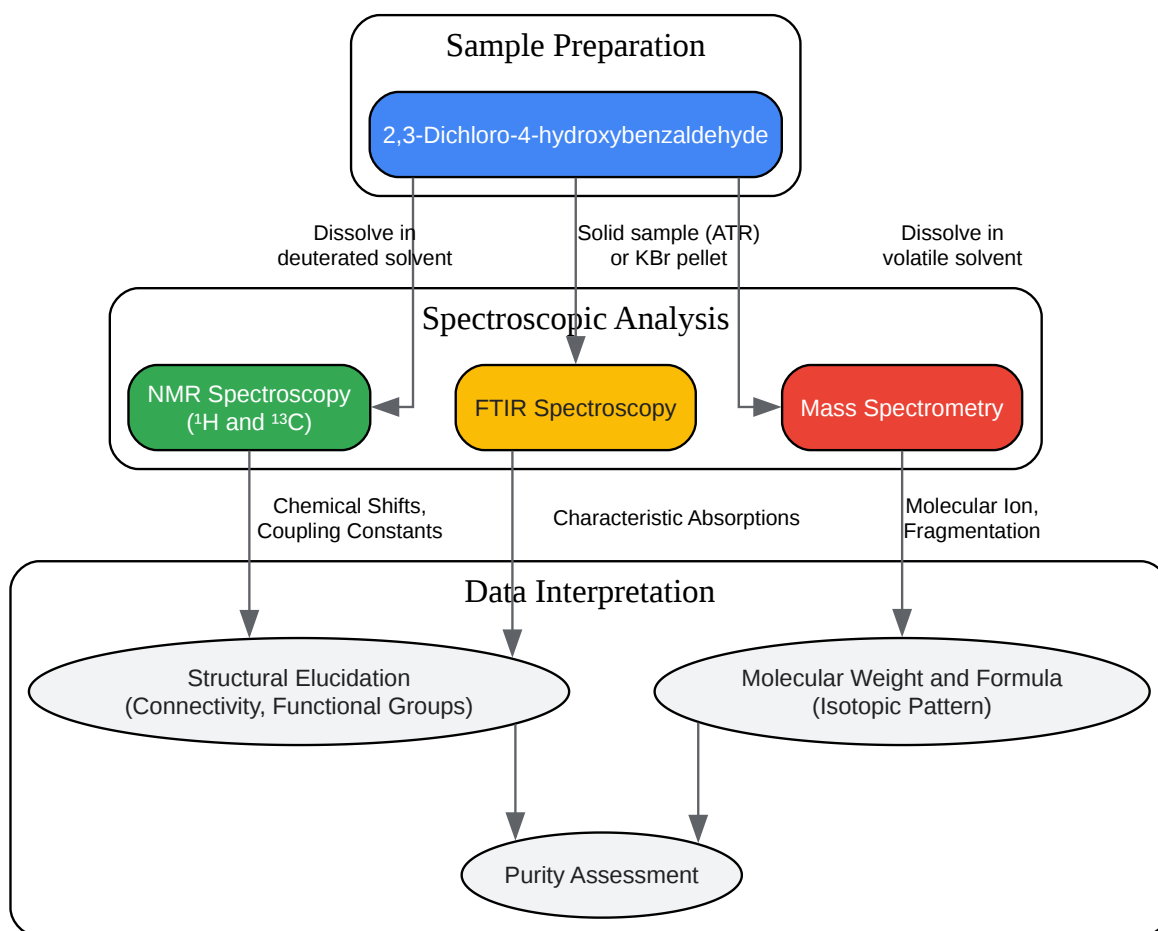
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction:
  - For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or methanol).
  - Alternatively, direct infusion via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.
- Instrumentation:
  - A mass spectrometer capable of electron ionization (EI) for GC-MS or ESI/APCI for direct infusion. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
- Data Acquisition (GC-MS Example):
  - Inject the sample solution into the GC.
  - The compound will be separated on the GC column and then enter the mass spectrometer.
  - Acquire mass spectra over a suitable  $m/z$  range (e.g., 50-500).
- Data Analysis:
  - Identify the molecular ion peak cluster, which will show a characteristic isotopic pattern for a molecule containing two chlorine atoms.
  - Analyze the fragmentation pattern to identify characteristic losses of functional groups (e.g., -CHO, -Cl).

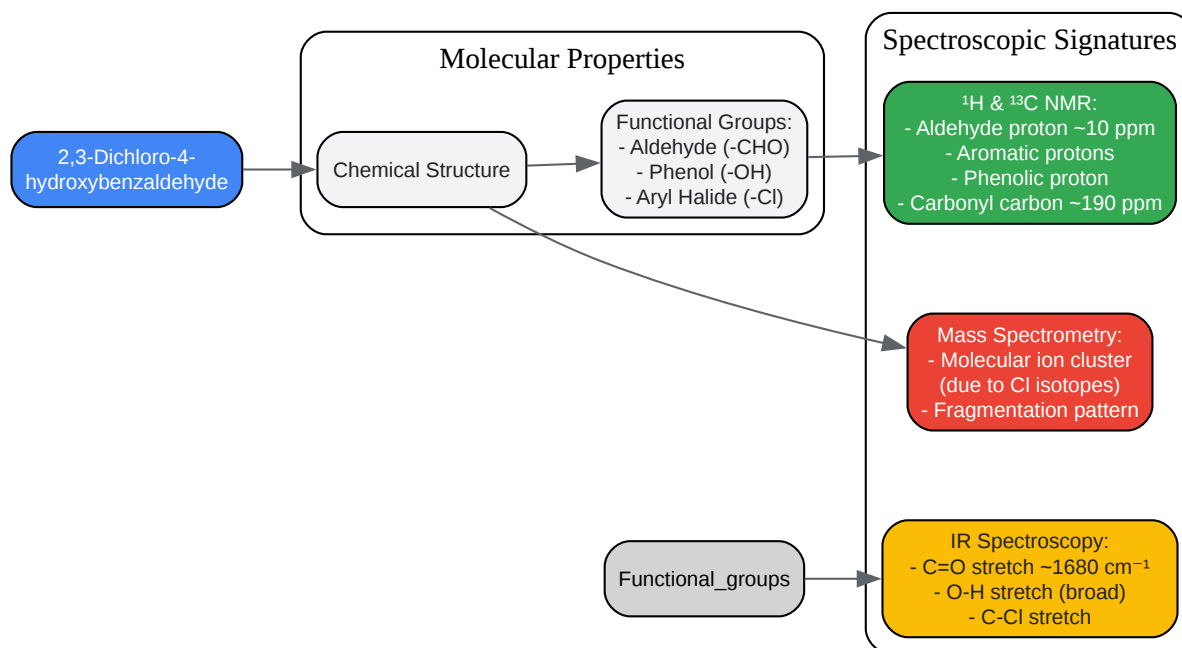
## Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **2,3-Dichloro-4-hydroxybenzaldehyde**.



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Caption: Experimental workflow for spectroscopic analysis.



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Caption: Relationship between structure and spectra.

- To cite this document: BenchChem. [Spectroscopic Profile of 2,3-Dichloro-4-hydroxybenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b099714#spectroscopic-data-of-2-3-dichloro-4-hydroxybenzaldehyde\]](https://www.benchchem.com/product/b099714#spectroscopic-data-of-2-3-dichloro-4-hydroxybenzaldehyde)

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